6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
The compound 6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound appears to be a complex molecule with potential for interactions based on its functional groups.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared through a modified condensation process, which involved the use of monosubstituted malonic acid diesters with guanidine and sodium ethoxide . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which allows for the formation of hydrogen bonds. In the case of 6-chlorouracil derivatives, hydrogen bonding and halogen bonding play significant roles in the stabilization of crystal packing . These interactions are crucial for the formation of cocrystals and polymorphs, which can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by the substituents on the ring. For example, the presence of a chlorine atom can facilitate the formation of halogen bonds, as seen in the cocrystallization of 6-chlorouracil with various triazine and pyrimidine derivatives . The fluorine substituent, as seen in the compound of interest, could also affect the chemical reactivity, potentially leading to unique interactions and reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are often determined by their molecular structure and the nature of their substituents. The presence of solvent molecules in the crystal structures of 6-chlorouracil derivatives suggests that solubility and solvent interactions are important factors to consider . Additionally, the inhibitory effects on immune-activated nitric oxide production observed in 5-substituted 2-amino-4,6-dichloropyrimidines indicate that these compounds can have significant biological activities, which are likely influenced by their physical and chemical properties .
Scientific Research Applications
Anticancer Potential
Compounds structurally related to 6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one have shown promise in cancer research. Specifically, derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized and tested for their effects on the proliferation and survival of cultured L1210 cells and mice bearing P388 leukemia (Temple et al., 1983).
Alzheimer's Disease Research
In the context of Alzheimer's disease, a closely related compound, Umibecestat (CNP520), which is a potent β-Secretase (BACE1) inhibitor, has been developed. This compound, characterized by similar structural features, was optimized for potency, brain penetration, and metabolic stability. It has demonstrated significant reduction in Aβ levels in mice and rats, qualifying it for Alzheimer's disease prevention studies in clinical settings (Machauer et al., 2021).
Synthesis of Functionalized Derivatives
The synthesis of functionalized derivatives, including pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, from compounds structurally similar to the queried chemical, has been reported. Such syntheses often involve reactions with amino pyridines and halo ketones, highlighting the versatility of this chemical structure in creating various heterocyclic systems (Arrault et al., 2002).
Novel Heterocyclic System Synthesis
Research also includes the synthesis of novel heterocyclic systems, such as pyrimido[1,4]thiazino[3,2-e][1,2,4]triazines, using related pyrimidine derivatives. These syntheses contribute to expanding the range of bioactive compounds for potential pharmaceutical applications (Karimian & Karimi, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5O2/c1-13(2)11(21)19-10-7(22-13)3-4-8(18-10)17-9-6(15)5-16-12(14)20-9/h3-5H,1-2H3,(H2,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYILNHUAYCHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727138 | |
Record name | 6-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
575484-83-2 | |
Record name | 6-[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575484-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90727138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4KHZ6E27W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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